molecular formula C16H21ClN4O2 B2995990 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide CAS No. 1465334-89-7

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide

Cat. No.: B2995990
CAS No.: 1465334-89-7
M. Wt: 336.82
InChI Key: JJHWITGSMJQJGP-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a piperidine ring—a nitrogen-containing heterocycle that is a privileged scaffold in drug design, found in a vast array of bioactive molecules and approved therapeutics . The presence of the 4-(hydroxymethyl)piperidin-1-yl subunit suggests potential for target engagement, as such N-heterocycles are frequently employed to modulate physicochemical properties and enhance interactions with biological targets. The anilinoacetamide core, further functionalized with chloro and cyanomethyl groups, is indicative of compounds investigated for their kinase inhibitory activity or other enzyme-modulating effects . This specific combination of a chlorinated aromatic system, a piperidine spacer, and a polar cyanomethyl acetamide moiety makes it a valuable chemical tool for probing biological pathways. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules, or as a lead compound for the development of new therapeutic agents targeting a range of diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c17-13-1-2-15(21-7-3-12(11-22)4-8-21)14(9-13)20-10-16(23)19-6-5-18/h1-2,9,12,20,22H,3-4,6-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHWITGSMJQJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water. This could potentially affect the compound’s absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Biological Activity

2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide (CAS Number: 1465334-89-7) is a compound that has been investigated for its potential biological activities, particularly as a chemokine receptor 1 antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16_{16}H21_{21}ClN4_4O2_2, with a molecular weight of 336.81 g/mol. Its structure includes a chloro-substituted benzene ring, a piperidine ring, and an acetamide moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC16_{16}H21_{21}ClN4_4O2_2
Molecular Weight336.81 g/mol
CAS Number1465334-89-7

As a chemokine receptor 1 antagonist , this compound modulates inflammatory responses by blocking the interaction between chemokines and their receptors on immune cells. This action is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where inflammation plays a significant role in disease pathology.

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties by inhibiting chemokine signaling pathways. This mechanism can potentially reduce inflammation in respiratory diseases, making it a candidate for further therapeutic exploration in non-human models.

Antimicrobial Potential

While the primary focus is on its role as an antagonist, related compounds within the chloroacetamide class have shown varied biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacteria . The structural characteristics of chloroacetamides often correlate with their effectiveness against specific pathogens, suggesting that modifications in the structure of similar compounds could enhance their antimicrobial efficacy.

Case Studies and Research Findings

  • Respiratory Disease Models : In studies involving animal models of asthma and COPD, compounds similar to this compound demonstrated significant reductions in inflammatory markers when administered prior to allergen exposure.
  • Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship analysis conducted on related chloroacetamides revealed that specific substitutions on the phenyl ring significantly influence biological activity. For instance, halogenated derivatives showed enhanced lipophilicity, which facilitated better membrane penetration and increased antimicrobial activity against resistant strains .
  • In Vitro Studies : In vitro assays have indicated that this compound can inhibit specific kinases involved in inflammatory processes, further supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Piperidine-Containing Analogues

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide (CAS 383147-04-4): This compound replaces the hydroxymethylpiperidine with a 4-methylpiperazine group and introduces a trifluoromethylpyridine ring.
  • N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide (CAS 1396855-16-5) :
    Features a pyridazine-thiophene hybrid structure. The thiophene moiety may confer distinct electronic properties, while the chlorophenyl group mirrors the chloro-substitution in the target compound, suggesting shared reactivity in electrophilic aromatic substitution .

Chloro-Substituted Acetamides

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Shares the chloroacetamide backbone but incorporates a pyrazole ring instead of piperidine. The cyano group on pyrazole may enhance hydrogen-bonding capacity, similar to the cyanomethyl group in the target compound .
  • 2-Chloro-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide: Substitutes the aniline core with an indole ring.

Functional and Pharmacological Comparisons

Bioactivity Profiles

  • Antifungal and Insecticidal Activity: Pyrazole derivatives like 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide exhibit antifungal and insecticidal properties, attributed to the chloro-cyano synergy. The target compound’s piperidine-hydroxymethyl group may similarly modulate enzyme inhibition (e.g., CYP450) but lacks direct evidence .
  • Kinase Inhibition : Piperidine-containing compounds (e.g., ) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The hydroxymethyl group in the target compound could enhance solubility, reducing off-target effects compared to methylpiperazine analogues .

Data Table: Structural and Pharmacological Comparison

Compound Name Key Structural Features Molecular Weight Notable Bioactivity/Application Reference
2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide Chloroaniline, hydroxymethylpiperidine, cyanomethyl ~380 (estimated) Potential kinase inhibition
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide Trifluoromethylpyridine, methylpiperazine 336.74 CNS-targeted therapies
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloropyrazole, cyano group 282.12 Antifungal, insecticidal
N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide Chlorophenylpyridazine, thiophene 412.9 Not reported (structural analogue)

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